3-(Pentylamino)propanoic acid;hydrochloride
CAS No.: 2377035-78-2
Cat. No.: VC7464559
Molecular Formula: C8H18ClNO2
Molecular Weight: 195.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2377035-78-2 |
|---|---|
| Molecular Formula | C8H18ClNO2 |
| Molecular Weight | 195.69 |
| IUPAC Name | 3-(pentylamino)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H17NO2.ClH/c1-2-3-4-6-9-7-5-8(10)11;/h9H,2-7H2,1H3,(H,10,11);1H |
| Standard InChI Key | CXFOIGXSVZQQJV-UHFFFAOYSA-N |
| SMILES | CCCCCNCCC(=O)O.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
3-(Pentylamino)propanoic acid hydrochloride features a propanoic acid backbone substituted with a pentylamino group at the third carbon, neutralized as a hydrochloride salt. The IUPAC name, 3-(pentylamino)propanoic acid hydrochloride, reflects this configuration. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | VulcanChem | |
| Molecular Weight | 195.69 g/mol | VulcanChem |
| SMILES | CCCCCNCCC(=O)O.Cl | PubChem |
| InChI Key | CXFOIGXSVZQQJV-UHFFFAOYSA-N | PubChem |
The hydrochloride salt enhances solubility in aqueous environments, making it suitable for biochemical assays and industrial processes .
Structural Analysis
The compound’s structure comprises a linear pentyl chain () attached to the amino group of 3-aminopropanoic acid. Protonation of the amino group by hydrochloric acid stabilizes the molecule, as evidenced by its crystalline solid state under standard conditions .
Synthesis and Manufacturing Processes
Synthetic Pathways
The synthesis of 3-(pentylamino)propanoic acid hydrochloride typically involves Michael addition or condensation reactions. A plausible route includes:
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Aminoalkylation: Reacting acrylate esters with pentylamine to form 3-(pentylamino)propanoate.
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Acid Hydrolysis: Converting the ester to the free acid using aqueous HCl.
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Salt Formation: Precipitating the hydrochloride salt via HCl gas saturation.
Optimization of reaction parameters (e.g., pH 8–10, temperatures of 50–70°C) improves yields, as demonstrated in analogous syntheses .
Purification and Characterization
Post-synthesis purification employs techniques such as:
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Recrystallization: Using ethanol-water mixtures to isolate high-purity crystals.
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HPLC: A column with a gradient of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water achieves >98% purity .
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NMR Spectroscopy: NMR peaks at δ 1.2–1.7 ppm confirm the pentyl chain, while δ 3.2–3.5 ppm corresponds to the methylene groups adjacent to the amino moiety .
Physicochemical Characteristics
Solubility and Stability
The compound exhibits high solubility in polar solvents (e.g., water, methanol) due to its ionic nature. Stability studies indicate degradation <5% under ambient conditions over six months, though prolonged exposure to light or moisture necessitates inert storage.
Thermal Properties
Differential scanning calorimetry (DSC) reveals a melting point of 162–165°C, consistent with hydrochloride salts of similar amino acids . Thermal gravimetric analysis (TGA) shows decomposition above 200°C, releasing CO and HCl .
Reactivity and Chemical Behavior
Nucleophilic Substitution
The primary amino group undergoes substitution with electrophiles (e.g., alkyl halides, acyl chlorides), enabling derivatization for drug discovery. For example, reaction with benzoyl chloride forms -benzoyl-3-(pentylamino)propanoic acid, a potential protease inhibitor .
Oxidation and Reduction
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Oxidation: Treatment with KMnO in acidic media cleaves the pentyl chain, yielding succinic acid derivatives.
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Reduction: LiAlH reduces the carboxylic acid to a primary alcohol, though this is seldom utilized due to competing side reactions .
Industrial and Research Applications
Pharmaceutical Intermediate
As a precursor to bisphosphonate drugs, it facilitates the synthesis of bone resorption inhibitors. For instance, coupling with phosphonic acid derivatives yields compounds analogous to ibandronate, a therapy for osteoporosis .
Analytical Reference Standard
Its consistent chromatographic behavior ( min on columns) supports its use in method validation for amino acid quantification .
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